![molecular formula C23H22N2O5 B2645537 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzamide CAS No. 946244-12-8](/img/structure/B2645537.png)
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a furan ring, a quinoline ring, and a benzamide group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Quinoline is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring . Benzamide is a simple amide derivative of benzoic acid .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, furan compounds can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones . Quinoline can be synthesized using the Skraup synthesis, which involves the condensation of aniline, glycerol, sulfuric acid, and an oxidizing agent . The synthesis of benzamide derivatives typically involves the reaction of benzoic acid with ammonia or amines .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The furan ring is an aromatic heterocycle, and the quinoline ring is a fused ring system combining benzene and pyridine . The benzamide group would contribute to the polarity of the molecule .Chemical Reactions Analysis
Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and reactions with nucleophiles . Quinoline also undergoes various reactions, such as the Friedländer synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
Innovative synthetic methodologies, such as the three-component reactions involving aromatic aldehydes, naphthalene-2-amine, and tetrahydro-2,5-dimethoxyfuran catalyzed by iodine, have been developed to synthesize complex quinoline derivatives. These techniques offer moderate yields and highlight the versatility of furan and quinoline derivatives in organic synthesis (Chen et al., 2013).
Chemical Transformations
Studies on the chemical transformation of quinoline derivatives to produce novel compounds, such as thiazolo[5,4-f]quinoline, illustrate the potential for diverse chemical modifications and the synthesis of new materials or biologically active molecules (El’chaninov & Aleksandrov, 2017).
Potential Biological Applications
Antitubercular Agents
Novel furan coupled quinoline diamide hybrid scaffolds have shown potent antitubercular activity, highlighting the potential of furan-quinoline derivatives in developing new treatments for tuberculosis. The study emphasizes the significance of combining different molecular scaffolds to achieve enhanced biological activity (Rajpurohit et al., 2019).
Antioxidant and Anti-inflammatory Evaluation
Compounds containing the furan and quinoline moieties, such as 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives, have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. This research suggests the potential of these compounds in developing new therapeutic agents with anti-inflammatory or antioxidant effects (Chen et al., 2006).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-17-9-10-18(21(14-17)29-2)22(26)24-16-8-7-15-5-3-11-25(19(15)13-16)23(27)20-6-4-12-30-20/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROKGRHWMUYFTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide oxalate](/img/structure/B2645454.png)
![1-Methyl-5-[2-(oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2645455.png)
![8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2645457.png)

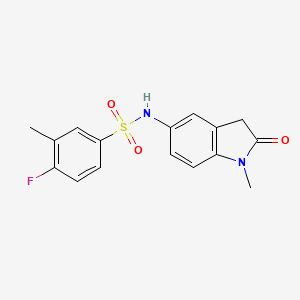

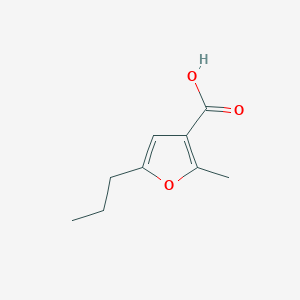
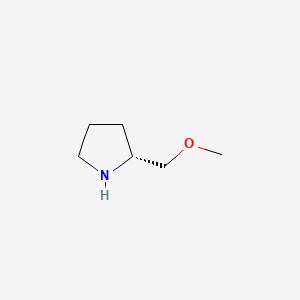
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-3-yl)methanone](/img/structure/B2645466.png)
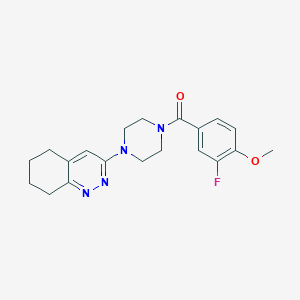
![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-(3-oxobutan-2-yl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2645471.png)
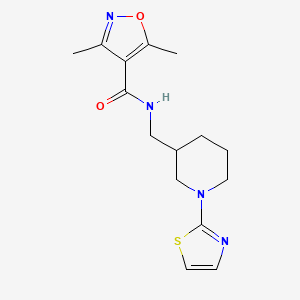
![2-Bicyclo[2.2.0]hexanylmethanamine;hydrochloride](/img/structure/B2645476.png)
![(E)-3-[3-[(3-carbamoylchromen-2-ylidene)amino]phenyl]prop-2-enoic acid](/img/structure/B2645477.png)
